molecular formula C10H12ClN B1353664 (R)-2-(2-Chlorophenyl)pyrrolidine CAS No. 823188-58-5

(R)-2-(2-Chlorophenyl)pyrrolidine

Cat. No. B1353664
M. Wt: 181.66 g/mol
InChI Key: AFXDPDJNNABZGP-SNVBAGLBSA-N
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Description

“®-2-(2-Chlorophenyl)pyrrolidine” is a chemical compound with the CAS Number 823188-58-5 . It has a molecular weight of 181.66 and its molecular formula is C10H12ClN .


Molecular Structure Analysis

The molecular structure of “®-2-(2-Chlorophenyl)pyrrolidine” consists of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 2-chlorophenyl group attached to it . The exact spatial configuration can be determined by the ® designation, which refers to the specific arrangement of the atoms in three-dimensional space .


Physical And Chemical Properties Analysis

“®-2-(2-Chlorophenyl)pyrrolidine” is a solid at room temperature . It should be stored in a dry place, under inert atmosphere . The boiling point of this compound is not specified .

Scientific Research Applications

Stereoselective Behavior in Calcium Channel Blockers

A study explored the stereoselective behavior of a functional analogue of diltiazem, where the pyrrolidine ring contains a stereocenter at C-2. This research highlighted the significant differences in the functional, electrophysiological, and binding properties between the two enantiomers, contributing to the understanding of cardiac stereoselectivity and vascular stereospecificity in L-type calcium channel blockers (Carosati et al., 2009).

Molecular Structure Analysis

Another study focused on the molecular structure of a compound featuring a chlorophenyl and a pyrrolidine ring. This work provided insights into the stereochemistry and conformational preferences of such compounds, which are valuable for the design of new materials and pharmaceuticals (Vennila et al., 2011).

Pyrrolidine Derivatives in Medicinal Chemistry

Research into pyrrolidine derivatives has shown their importance in medicinal chemistry due to their presence in biological molecules like heme and chlorophyll. Pyrrolidine derivatives serve as intermediates, solvents, and are used in the synthesis of various pharmaceuticals, demonstrating their versatility and significance in drug development (Anderson & Liu, 2000).

Antithrombin Activity

A study on the asymmetric synthesis of pyrrolidine derivatives revealed potential antithrombin activity. This research underscores the therapeutic potential of enantiomerically pure pyrrolidine derivatives in preventing blood clots, contributing to cardiovascular disease management (Ayan et al., 2013).

Catalytic Applications

Pyrrolidine derivatives have also been investigated for their catalytic applications. One study focused on the synthesis and characterization of complexes containing pyrrolidine and its use as catalysts in organic reactions. These findings highlight the role of pyrrolidine derivatives in catalysis, offering pathways to more efficient and selective chemical synthesis (Singh et al., 2009).

Safety And Hazards

The safety information for “®-2-(2-Chlorophenyl)pyrrolidine” indicates that it may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

(2R)-2-(2-chlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXDPDJNNABZGP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427992
Record name (R)-2-(2-CHLOROPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(2-Chlorophenyl)pyrrolidine

CAS RN

823188-58-5
Record name (R)-2-(2-CHLOROPHENYL)PYRROLIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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